Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]-
Overview
Description
Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]-: is an organic compound with the molecular formula C14H11ClOS . It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom and a phenylmethylthio group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]- typically involves the reaction of 3-chlorobenzaldehyde with benzyl mercaptan under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used.
Major Products:
Oxidation: Formation of 3-chloro-2-[(phenylmethyl)thio]benzoic acid.
Reduction: Formation of 3-chloro-2-[(phenylmethyl)thio]benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions and methodologies.
Biology: In biological research, this compound is used to study the effects of various chemical modifications on biological activity. It is also used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]- is investigated for its potential therapeutic properties. It is used in the development of new drugs and in the study of drug-receptor interactions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, fragrances, and flavoring agents. It is also used in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved in these interactions depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Benzaldehyde: The parent compound, lacking the chlorine and phenylmethylthio substitutions.
3-Chlorobenzaldehyde: Similar structure but without the phenylmethylthio group.
2-[(Phenylmethyl)thio]benzaldehyde: Similar structure but without the chlorine atom.
Uniqueness: Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]- is unique due to the presence of both chlorine and phenylmethylthio groups. These substitutions confer distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions. The compound’s unique structure also allows for specific interactions with biological targets, making it valuable in scientific research and industrial applications.
Biological Activity
Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]- is a compound of significant interest in biological and medicinal chemistry due to its diverse applications and potential therapeutic properties. This article explores its biological activity, including mechanisms of action, synthesis, and comparative analysis with related compounds.
Chemical Structure and Properties
Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]- is characterized by the presence of a chlorinated benzaldehyde moiety and a phenylmethylthio group. This unique structure enhances its reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its role as an electrophile. It can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds that alter the structure and function of target molecules. The specific pathways affected depend on the biological context in which the compound is utilized.
Antimicrobial Activity
Research indicates that derivatives of benzaldehyde compounds exhibit antimicrobial properties. For instance, thiazole derivatives have shown significant antibacterial effects against various strains, suggesting that similar mechanisms may be at play with benzaldehyde derivatives .
Anticancer Potential
Benzaldehyde derivatives have been investigated for their anticancer activities. Studies indicate that structural modifications can enhance cytotoxicity against cancer cell lines. For example, compounds with electron-withdrawing groups have demonstrated improved activity profiles .
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Benzaldehyde | No substitutions | Limited biological activity |
3-Chlorobenzaldehyde | Chlorine substitution | Enhanced reactivity |
2-[(Phenylmethyl)thio]benzaldehyde | Phenylmethylthio group | Potentially enhanced biological effects |
Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]- | Chlorine + phenylmethylthio | Broad spectrum of activities |
Case Studies
- Anticancer Activity : A study demonstrated that modifications to benzaldehyde derivatives could lead to significant cytotoxic effects against various cancer cell lines. For instance, certain analogs showed IC50 values lower than standard chemotherapeutic agents .
- Antimicrobial Studies : Thiazole derivatives derived from similar structures were tested against bacterial strains, showing effective inhibition at concentrations as low as 10 µg/mL. This suggests potential for benzaldehyde derivatives in developing new antimicrobial agents .
Synthesis and Applications
Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]- can be synthesized through various organic reactions involving chlorination and thiolation processes. Its applications extend beyond medicinal chemistry into fields such as agrochemicals and specialty chemicals due to its unique reactivity profile .
Properties
IUPAC Name |
2-benzylsulfanyl-3-chlorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClOS/c15-13-8-4-7-12(9-16)14(13)17-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTUCTZFJZJNHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=CC=C2Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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